

Tenaxin I: A Flavonoid from *Scutellaria baicalensis* - A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Tenaxin I*

Cat. No.: B3339230

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Abstract

Tenaxin I, a flavonoid isolated from the roots of *Scutellaria baicalensis* (Baikal skullcap), has been identified as a compound of interest with potential therapeutic applications. This technical guide provides a comprehensive overview of **Tenaxin I**, including its chemical properties, and discusses the broader context of the bioactive flavonoids found in *Scutellaria baicalensis*. Due to the limited availability of specific quantitative data for **Tenaxin I** in publicly accessible literature, this document also presents relevant data for other well-studied flavonoids from the same plant, such as baicalein and baicalin, to serve as a comparative reference. Detailed experimental protocols for the isolation, characterization, and biological evaluation of flavonoids are provided, alongside visualizations of key signaling pathways potentially modulated by these compounds.

Introduction

Scutellaria baicalensis, a perennial herb native to East Asia, has a long history of use in traditional medicine for treating a variety of ailments, including fever, inflammation, and infections.^[1] The medicinal properties of its roots, known as Radix Scutellariae, are largely attributed to a rich composition of flavonoids. Among these is **Tenaxin I**, a flavone with a molecular formula of $C_{18}H_{16}O_7$ and a molecular weight of 344.32 g/mol.^[2] Its systematic IUPAC name is 5-hydroxy-2-(2-hydroxyphenyl)-6,7,8-trimethoxychromen-4-one. While **Tenaxin I** has been noted for its neuraminidase inhibitory activity, specific quantitative data on its

biological effects are scarce in the available literature.[\[2\]](#) This guide aims to consolidate the existing knowledge on **Tenaxin I** and provide a framework for its further investigation by presenting methodologies and comparative data from related flavonoids.

Chemical and Physical Properties of Tenaxin I

Property	Value	Reference
IUPAC Name	5-hydroxy-2-(2-hydroxyphenyl)-6,7,8-trimethoxychromen-4-one	
Molecular Formula	C ₁₈ H ₁₆ O ₇	[2]
Molecular Weight	344.32 g/mol	[2]
CAS Number	86926-52-5	[2]
Canonical SMILES	COC1=C(C(=C2C(=C1O)C(=O)C=C(O)C3=CC=CC=C3O)OC)OC	

Biological Activities and Quantitative Data

While specific quantitative data for **Tenaxin I** are not readily available, research on other flavonoids from *Scutellaria baicalensis* provides insights into the potential bioactivities of this class of compounds. The following tables summarize the inhibitory concentrations (IC₅₀) for related flavonoids against various targets.

Note: The following data are for baicalein and baicalin, not **Tenaxin I**, and are presented for comparative purposes.

Flavonoid	Target/Assay	Cell Line/Virus Strain	IC ₅₀ Value	Reference
Baicalein	Neuraminidase Inhibition	Pandemic 2009 H1N1	0.181 - 0.526 µM	[3]
Baicalin	Neuraminidase Inhibition	Influenza A/ FM1/1/47 (H1N1)	52.3 µg/ml	[4]
Baicalin	Neuraminidase Inhibition	Influenza A/Beijing/32/92 (H3N2)	85.8 µg/ml	[4]
Baicalein	Plaque Reduction Assay	Pandemic 2009 H1N1	0.018 µM	[3]
Baicalein	Plaque Reduction Assay	Seasonal 2007 H1N1	0.020 µM	[3]

Flavonoid	Cell Line	IC ₅₀ Value (µM)	Reference
Baicalein	Most tested cancer cell lines	10–50 µM	[5]
Baicalin	Most tested cancer cell lines	10–50 µM	[5]

Experimental Protocols

Extraction and Isolation of Flavonoids from *Scutellaria baicalensis*

While a specific protocol for **Tenaxin I** is not detailed in the literature, general methods for flavonoid extraction and isolation from *Scutellaria baicalensis* can be adapted. High-speed counter-current chromatography (HSCCC) is a particularly effective technique.[6][7][8]

Objective: To extract and isolate **Tenaxin I** and other flavonoids from the dried roots of *Scutellaria baicalensis*.

Materials:

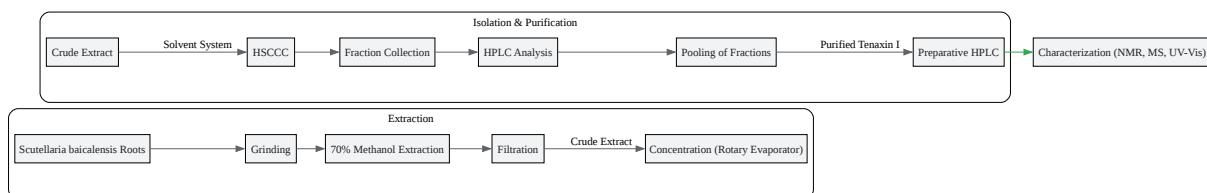
- Dried roots of *Scutellaria baicalensis*
- Methanol, Ethanol, n-Hexane, Ethyl acetate, n-Butanol, Water (all HPLC grade)
- Silica gel for column chromatography
- HSCCC instrument
- Rotary evaporator
- HPLC system for analysis

Protocol:

- Extraction:
 - Grind the dried roots of *Scutellaria baicalensis* to a fine powder.
 - Extract the powder with 70% methanol-water solution at room temperature with agitation for 24 hours.[\[9\]](#)
 - Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
- Fractionation (Optional):
 - Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate, and n-butanol.
 - Concentrate each fraction to dryness. The ethyl acetate fraction is often enriched in flavonoids like baicalein.[\[3\]\[10\]](#)
- Isolation by High-Speed Counter-Current Chromatography (HSCCC):
 - Prepare a two-phase solvent system. A common system for flavonoid separation is n-hexane-ethyl acetate-n-butanol-water (e.g., in a 1:1:8:10 v/v/v/v ratio).[\[7\]](#)

- Dissolve the crude extract or the enriched fraction in a suitable volume of the solvent system.
- Perform HSCCC separation according to the instrument's operating manual, collecting fractions at regular intervals.
- Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing the target compounds.

- Purification and Identification:
 - Pool the fractions containing the compound of interest and concentrate them.
 - Further purify the compound using preparative HPLC if necessary.
 - Characterize the purified compound using spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and UV-Vis spectroscopy to confirm its identity as **Tenaxin I**.

[Click to download full resolution via product page](#)**Workflow for Extraction and Isolation of Tenaxin I.**

Neuraminidase Inhibition Assay

This fluorescence-based assay is commonly used to screen for neuraminidase inhibitors.[\[11\]](#) [\[12\]](#)[\[13\]](#)

Objective: To determine the in vitro inhibitory activity of **Tenaxin I** against influenza virus neuraminidase.

Materials:

- Purified **Tenaxin I**
- Influenza virus neuraminidase
- 2'-(4-Methylumbelliferyl)- α -D-N-acetylneuraminic acid (MUNANA) substrate
- Assay buffer (e.g., MES buffer with CaCl_2)
- Stop solution (e.g., NaOH in ethanol)
- 96-well black microplates
- Fluorometer

Protocol:

- Preparation of Reagents:
 - Prepare a stock solution of **Tenaxin I** in DMSO and make serial dilutions in assay buffer.
 - Dilute the neuraminidase enzyme to an appropriate working concentration in assay buffer.
 - Prepare the MUNANA substrate solution in assay buffer.
- Assay Procedure:
 - Add 50 μL of the serially diluted **Tenaxin I** to the wells of a 96-well plate. Include a positive control (known inhibitor, e.g., Oseltamivir) and a negative control (assay buffer with DMSO).

- Add 50 µL of the diluted neuraminidase enzyme to each well.
- Incubate the plate at 37°C for 30 minutes.
- Initiate the reaction by adding 50 µL of the MUNANA substrate solution to each well.
- Incubate the plate at 37°C for 60 minutes.
- Stop the reaction by adding 100 µL of the stop solution to each well.

- Data Analysis:
 - Measure the fluorescence of the product (4-methylumbelliflone) using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
 - Calculate the percentage of inhibition for each concentration of **Tenaxin I** compared to the control.
 - Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[11][14]

Objective: To evaluate the cytotoxic effect of **Tenaxin I** on cancer cell lines.

Materials:

- Cancer cell line (e.g., HeLa, MCF-7)
- Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
- **Tenaxin I**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

- 96-well cell culture plates
- Microplate reader

Protocol:

- Cell Seeding:
 - Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
- Treatment:
 - Prepare serial dilutions of **Tenaxin I** in cell culture medium.
 - Remove the old medium from the wells and add 100 μ L of the **Tenaxin I** dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
 - Incubate the plate for 24-72 hours.
- MTT Addition and Incubation:
 - Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
- Solubilization and Measurement:
 - Add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.
 - Gently shake the plate to ensure complete solubilization.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration of **Tenaxin I** relative to the vehicle control.

- Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Objective: To assess the anti-inflammatory potential of **Tenaxin I** by measuring its effect on NO production in RAW 264.7 cells.

Materials:

- RAW 264.7 murine macrophage cell line
- Cell culture medium (DMEM) with FBS
- **Tenaxin I**
- Lipopolysaccharide (LPS)
- Griess reagent
- 96-well cell culture plates
- Microplate reader

Protocol:

- Cell Seeding and Treatment:
 - Seed RAW 264.7 cells in a 96-well plate at a density of 5×10^4 cells/well and allow them to adhere overnight.
 - Pre-treat the cells with various concentrations of **Tenaxin I** for 1 hour.

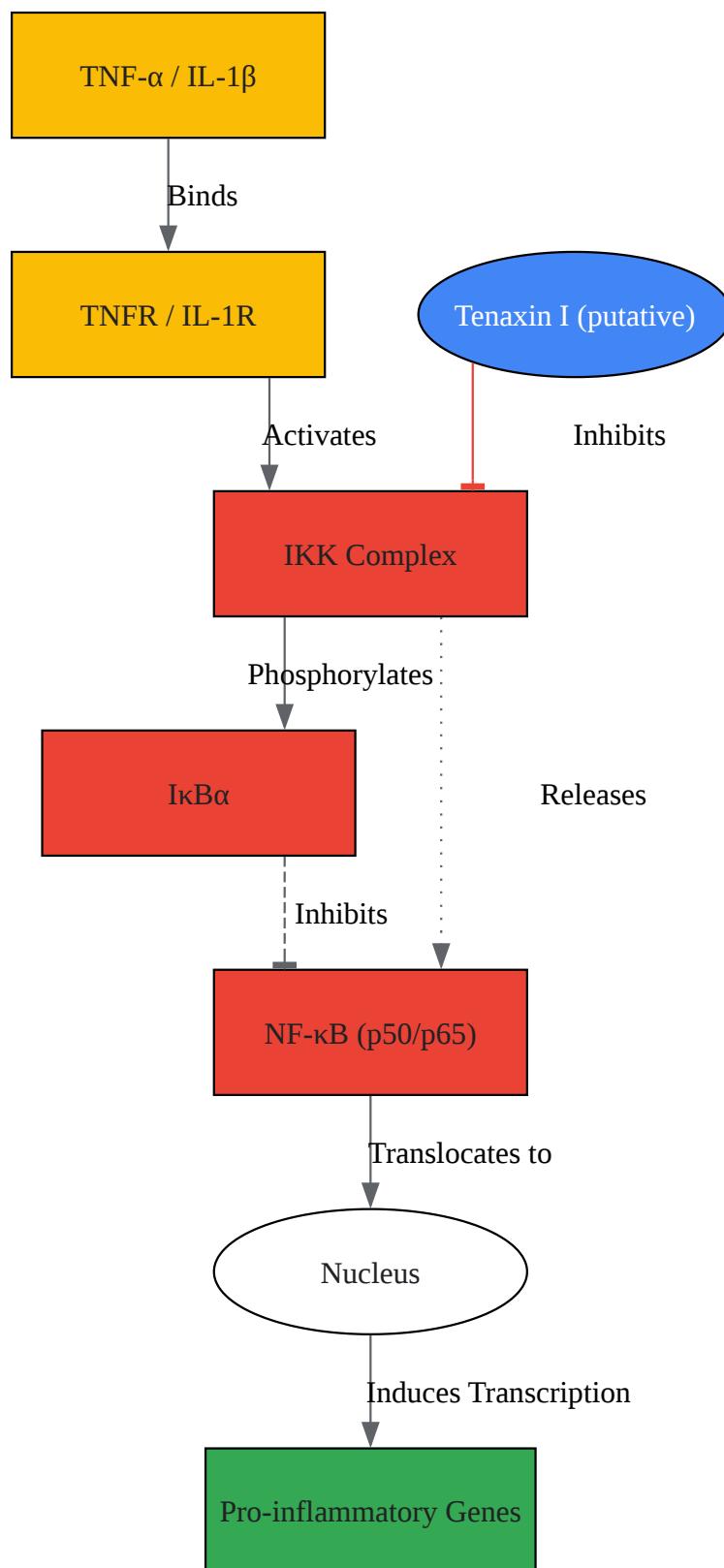
- Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
- Nitric Oxide Measurement:
 - After incubation, collect 50 µL of the cell culture supernatant from each well.
 - Add 50 µL of Griess reagent to each supernatant sample.
 - Incubate at room temperature for 10-15 minutes.
- Data Analysis:
 - Measure the absorbance at 540 nm.
 - Calculate the percentage of NO inhibition for each concentration of **Tenaxin I** compared to the LPS-only treated cells.
 - Determine the IC₅₀ value for NO inhibition.
 - A parallel MTT assay should be performed to ensure that the observed inhibition of NO is not due to cytotoxicity.

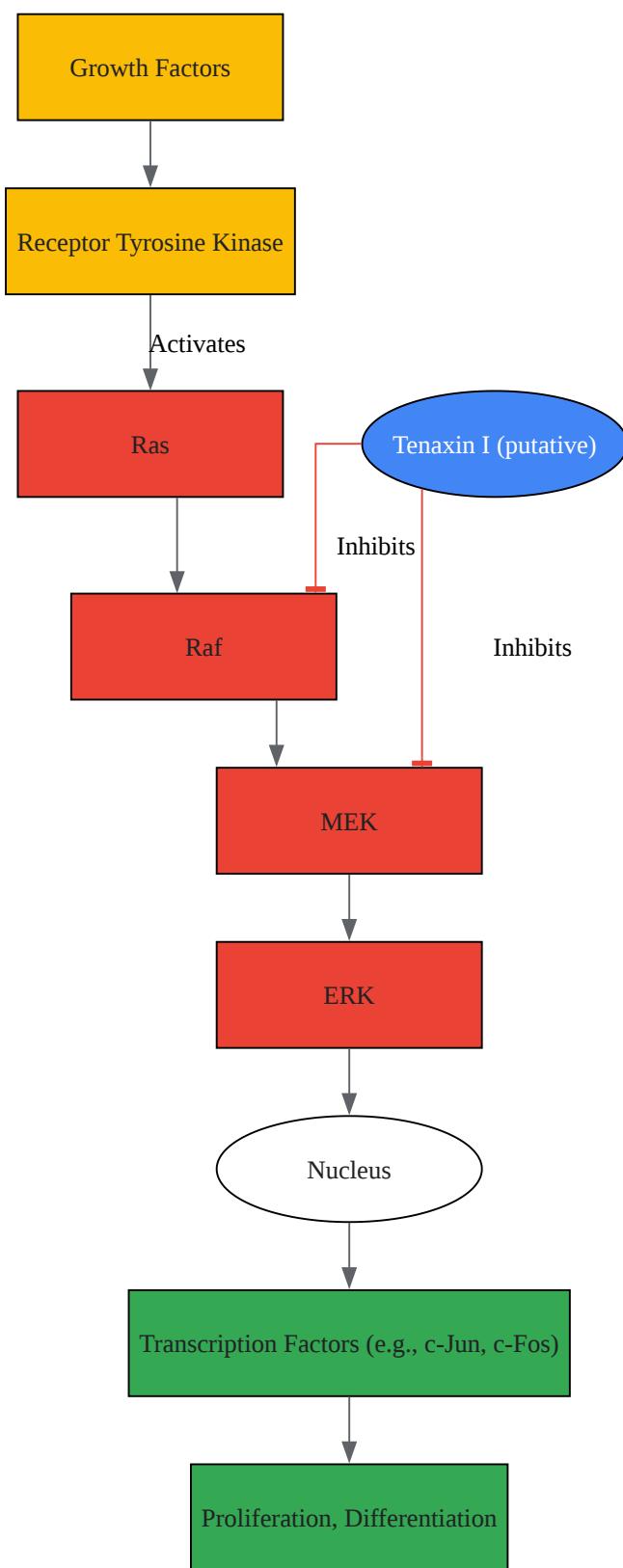
Potential Signaling Pathways

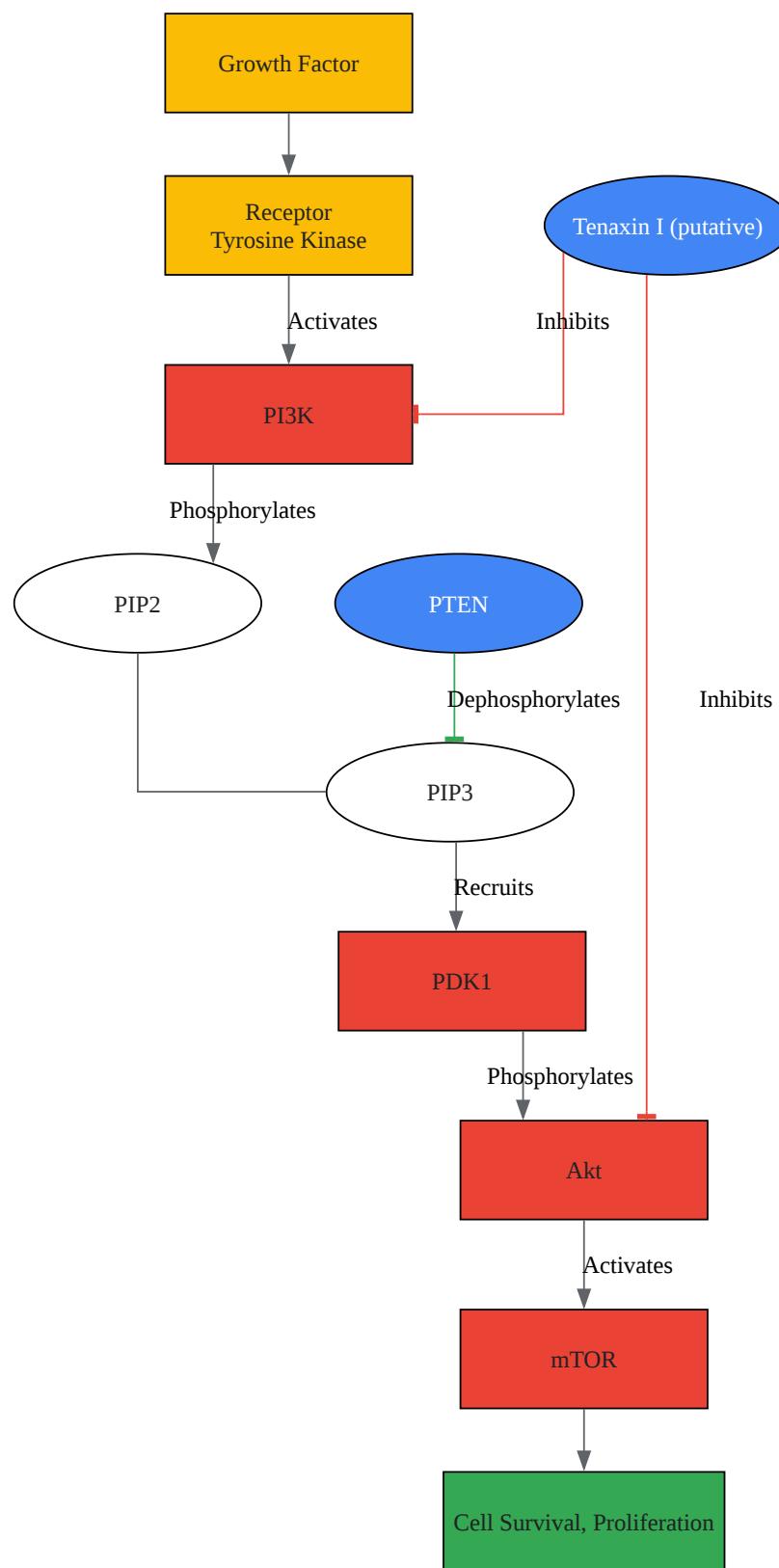
Flavonoids are known to exert their biological effects by modulating various intracellular signaling pathways. While the specific pathways affected by **Tenaxin I** have not been elucidated, the following are key pathways often implicated in the anti-inflammatory and anticancer activities of flavonoids.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Inhibition of this pathway by flavonoids can lead to a reduction in the expression of pro-inflammatory genes.[\[19\]](#)





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